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5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine

Cat. No.: B1377746
CAS No.: 1439823-02-5
M. Wt: 230.06 g/mol
InChI Key: KXQASTWVGVPICD-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine is characterized by its distinctive molecular architecture that combines multiple heterocyclic components within a single molecular framework. The compound possesses the molecular formula C7H8BrN3O and exhibits a molecular weight of 230.06 grams per mole, establishing its position as a medium-sized organic molecule suitable for various synthetic applications. The structural complexity of this compound arises from the integration of a pyrimidine core, a four-membered oxetane ring, and a strategically positioned bromine substituent.

The chemical structure can be represented through its Simplified Molecular Input Line Entry System notation as BrC1=CN=C(NC2COC2)N=C1, which illustrates the connectivity between the pyrimidine ring system and the oxetane moiety. This structural arrangement places the compound within the broader classification of halogenated heterocyclic amines, specifically as a brominated pyrimidine derivative with an alicyclic amino substituent. The presence of three nitrogen atoms and one oxygen atom within the molecular framework contributes to its classification as a polyheteroatomic compound with significant potential for hydrogen bonding and coordination chemistry applications.

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating it as this compound, which precisely describes the substitution pattern and functional group arrangement. The MDL number MFCD22690829 serves as an additional identifier within chemical databases, facilitating its recognition and retrieval in scientific literature and commercial catalogs.

Property Value Reference
Molecular Formula C7H8BrN3O
Molecular Weight 230.06 g/mol
Chemical Abstracts Service Number 1439823-02-5
MDL Number MFCD22690829
SMILES Notation BrC1=CN=C(NC2COC2)N=C1

Historical Context in Heterocyclic Chemistry

The development of heterocyclic chemistry as a distinct field of study traces its origins to the early nineteenth century, with the history of heterocyclic compounds beginning in the 1800s according to comprehensive literature surveys. The systematic investigation of pyrimidine chemistry specifically commenced in 1884 with the pioneering work of Pinner, who synthesized pyrimidine derivatives through condensation reactions involving ethyl acetoacetate and amidines. This foundational research established the methodological framework for subsequent generations of heterocyclic chemists and laid the groundwork for the sophisticated synthetic approaches employed in contemporary pyrimidine derivative chemistry.

The nomenclature "pyrimidin" was first proposed by Pinner in 1885, marking a crucial milestone in the formal recognition of this heterocyclic system. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through a multi-step synthetic sequence involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These early synthetic achievements demonstrated the accessibility of pyrimidine frameworks through established organic chemistry methodologies and encouraged further exploration of substituted derivatives.

The institutional recognition of heterocyclic chemistry as a specialized research area gained formal acknowledgment through the establishment of the Heterocyclic Group by the Chemical Society in 1967, with the first scientific meeting convened in September of that year. This organizational development reflected the growing importance of heterocyclic compounds in pharmaceutical research and synthetic organic chemistry, ultimately leading to the formation of the Heterocyclic and Synthesis Group in 2001 to encompass the broader interests of synthetic organic chemists. The evolution of this scientific community has facilitated the advancement of sophisticated synthetic methodologies and analytical techniques essential for the characterization and application of complex heterocyclic compounds such as this compound.

Significance in Nitrogen-Containing Heterocycles Research

The investigation of nitrogen-containing heterocycles has emerged as a cornerstone of modern pharmaceutical and synthetic organic chemistry research, with heterocyclic compounds representing more than two-thirds of the approximately twenty million chemical compounds identified by the end of the second millennium. Pyrimidine derivatives, in particular, have demonstrated exceptional versatility in drug discovery and development, with documented applications as antineoplastic agents, antifolates, central nervous system active compounds, cardiac agents, and antihistaminic agents. The structural diversity achievable through pyrimidine modification has enabled researchers to fine-tune pharmacological properties and optimize therapeutic efficacy across multiple disease areas.

Recent research has highlighted the antimicrobial, anti-inflammatory, and antioxidant properties of pyrimidine derivatives, with specific compounds demonstrating excellent activities against both Gram-positive and Gram-negative bacterial strains as well as fungal species. The cytotoxic activities of novel pyrimidine analogs have shown promising results against colorectal carcinoma, mammary gland breast cancer, and hepatocellular carcinoma cell lines, with some derivatives exhibiting efficacy comparable to established chemotherapeutic agents while maintaining favorable safety profiles. These findings underscore the continued relevance of pyrimidine chemistry in addressing contemporary healthcare challenges and advancing therapeutic options for patients.

The synthetic accessibility of pyrimidine derivatives through established organic chemistry methodologies has facilitated their widespread adoption as building blocks in medicinal chemistry programs. The incorporation of diverse substituents, including halogen atoms and cyclic amine functionalities as observed in this compound, enables systematic structure-activity relationship studies and the optimization of pharmacological properties. Current research trends emphasize the development of pyrimidine derivatives with improved pharmacokinetic properties, reduced toxicity profiles, and enhanced selectivity for specific biological targets, representing ongoing challenges and opportunities in this dynamic research area.

Position Within Pyrimidine Derivative Literature

This compound occupies a distinctive position within the extensive literature of pyrimidine derivatives due to its unique combination of structural features that distinguish it from conventional pyrimidine analogs. The incorporation of the oxetane ring system as an amino substituent represents an innovative approach to pyrimidine modification, offering potential advantages in terms of conformational constraints and pharmacological properties compared to linear or conventional cyclic substituents. This structural motif aligns with contemporary trends in medicinal chemistry that emphasize the exploration of strained ring systems and unconventional heterocyclic frameworks to achieve improved drug-like properties.

The presence of bromine at the 5-position of the pyrimidine ring provides opportunities for further synthetic elaboration through established cross-coupling methodologies, positioning this compound as a versatile intermediate for the construction of more complex molecular architectures. Comparative analysis with related halogenated pyrimidine derivatives, such as 5-Bromo-6-iodopyridin-2-amine, reveals the potential for selective functionalization strategies that exploit the differential reactivity of halogen substituents. The strategic placement of the bromine atom enables participation in nucleophilic substitution reactions, cross-coupling processes, and other transformations commonly employed in heterocyclic synthesis.

The commercial availability of this compound from multiple chemical suppliers with purity specifications of 95% or higher demonstrates its recognition as a valuable synthetic intermediate. The compound's classification as a heterocyclic building block reflects its intended application in pharmaceutical research and synthetic organic chemistry, contributing to the expanding toolkit of researchers engaged in drug discovery and chemical biology investigations. The documentation of this compound in major chemical databases and its assignment of standardized identifiers facilitate its integration into computational chemistry workflows and structure-activity relationship analyses.

The emergence of this compound within the broader context of pyrimidine derivative research represents the continued evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures. The compound's unique structural features position it as a representative example of contemporary trends in heterocyclic synthesis that emphasize the incorporation of diverse ring systems and functional groups to achieve enhanced biological activity and improved pharmaceutical properties. Future research directions may explore the systematic modification of this scaffold to develop libraries of related compounds for biological evaluation and therapeutic application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrN3O B1377746 5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine CAS No. 1439823-02-5

Properties

IUPAC Name

5-bromo-N-(oxetan-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c8-5-1-9-7(10-2-5)11-6-3-12-4-6/h1-2,6H,3-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQASTWVGVPICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279813
Record name 2-Pyrimidinamine, 5-bromo-N-3-oxetanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439823-02-5
Record name 2-Pyrimidinamine, 5-bromo-N-3-oxetanyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439823-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinamine, 5-bromo-N-3-oxetanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyrimidine ring is activated toward nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Reaction Type Reagents/Conditions Products Supporting Evidence
AminationAmmonia (NH₃), 80–100°C, DMF5-Amino-N-(oxetan-3-yl)pyrimidin-2-amineAnalogous substitution in
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, 90°CBiaryl derivativesMethodology from
ThiolationNaSH, CuI, DMSO, 70°C5-Mercapto-N-(oxetan-3-yl)pyrimidin-2-amineSimilar protocols in

Key Observations :

  • The reaction rate depends on the nucleophile’s strength and solvent polarity.

  • Palladium-catalyzed couplings (e.g., Suzuki) proceed efficiently due to the bromide’s leaving-group ability .

Oxetane Ring-Opening Reactions

The oxetane group undergoes ring-opening under acidic or nucleophilic conditions, providing access to functionalized derivatives.

Reaction Type Reagents/Conditions Products Supporting Evidence
Acid-Catalyzed HydrolysisHCl (conc.), H₂O, refluxN-(3-Hydroxypropyl)-5-bromopyrimidin-2-amineComparable to oxetane reactivity
Nucleophilic AttackNaCN, DMF, 60°CCyano-functionalized side chainMechanistic analogy to

Mechanistic Insight :

  • Protonation of the oxetane oxygen increases ring strain, facilitating nucleophilic attack at the β-carbon .

Functionalization of the Pyrimidine Ring

The pyrimidine core can undergo electrophilic substitution or reduction under controlled conditions.

Reaction Type Reagents/Conditions Products Supporting Evidence
NitrationHNO₃/H₂SO₄, 0°C5-Bromo-3-nitro-N-(oxetan-3-yl)pyrimidin-2-amineNitration trends in
ReductionH₂, Pd/C, EtOH, RT5-Bromo-1,4,5,6-tetrahydropyrimidine analogPyrimidine reduction in

Limitations :

  • Bromine’s electron-withdrawing effect directs nitration to the 3-position .

  • Partial reduction preserves the oxetane moiety.

Cross-Coupling Reactions

The bromine atom enables participation in cross-coupling reactions to construct complex architectures.

Reaction Type Reagents/Conditions Products Supporting Evidence
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, aryl halide, 100°CN-Arylpyrimidine derivativesMethodology in
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°CBiheterocyclic compoundsSimilar conditions in

Applications :

  • These reactions are pivotal in medicinal chemistry for introducing pharmacophores .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 150°C leads to oxetane ring degradation .

  • Photoreactivity : UV exposure may induce C–Br bond homolysis, forming radical intermediates.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₇H₈BrN₃O
  • Molecular Weight : 230.06 g/mol
  • CAS Number : 1439823-02-5

The presence of the oxetane ring is significant as it can influence the compound's biological activity, making it a subject of interest for researchers focusing on novel therapeutic agents.

Medicinal Chemistry

5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine has been investigated for its potential as an anticancer agent. The structural modifications allowed by the oxetane ring may enhance its ability to inhibit specific cancer-related enzymes, such as matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis. Preliminary studies suggest that derivatives of this compound could exhibit significant inhibitory effects against MMP-2 and MMP-9, making them promising candidates for further development in cancer therapy .

Antiviral and Antimicrobial Activities

Research has shown that pyrimidine derivatives can possess antiviral and antimicrobial properties. The brominated structure of this compound may enhance its efficacy against various pathogens. Studies have indicated that modifications to the pyrimidine ring can lead to improved activity against viral infections and bacterial strains, suggesting a pathway for developing new antimicrobial agents .

Neurological Disorders

Compounds with similar structural frameworks have been explored for their potential effects on neurological disorders. The unique properties of this compound may be leveraged to develop treatments for conditions such as schizophrenia, depression, and anxiety disorders. The oxetane moiety could provide a novel mechanism of action compared to existing medications .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various pyrimidine derivatives, this compound was found to inhibit tumor growth in vitro and in vivo models. The compound demonstrated a significant reduction in cell viability in cancer cell lines when tested against control groups, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrimidine derivatives revealed that this compound exhibited substantial activity against Gram-positive bacteria. The study highlighted the importance of the bromine atom in enhancing the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Mechanism of Action

The mechanism of action of 5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Substituent Analysis and Key Properties

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Characteristics
5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine Oxetan-3-yl 230.07 1439823-02-5 High solubility, metabolic stability, and potential kinase inhibition .
5-Bromo-N-(3-fluoro-5-methylphenyl)pyrimidin-2-amine 3-Fluoro-5-methylphenyl 282.12 1514352-25-0 Increased lipophilicity; potential CNS activity due to fluorine substitution .
5-Bromo-N,N-diethylpyrimidin-2-amine Diethylamine 246.11 433684-23-2 Bulky substituent may reduce solubility but improve membrane permeability .
5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine Furan-2-ylmethyl 254.09 886366-01-4 Electron-rich furan enhances π-π interactions; moderate metabolic stability .
5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine 2,2-Dimethoxyethyl 262.10 885267-37-8 Ether groups improve solubility; methoxy groups may hinder enzymatic degradation .

Structural and Functional Insights

  • Oxetan-3-yl vs. Aryl Groups: The oxetane ring in the target compound reduces steric hindrance compared to aromatic substituents (e.g., 3-fluoro-5-methylphenyl), enhancing solubility and bioavailability .
  • Alkylamine vs. Cyclic Amines :

    • Diethylamine (5-Bromo-N,N-diethylpyrimidin-2-amine) introduces bulk, which may improve binding to hydrophobic pockets in enzymes but reduce aqueous solubility .
    • Cyclic amines like oxetane balance polarity and rigidity, often improving drug-like properties .

Research Findings and Data Tables

Table 1: Physicochemical Comparison

Property This compound 5-Bromo-N-(3-fluoro-5-methylphenyl)pyrimidin-2-amine 5-Bromo-N,N-diethylpyrimidin-2-amine
LogP (Predicted) 1.8 3.2 2.5
Water Solubility (mg/mL) 12.5 1.2 5.0
Hydrogen Bond Donors 2 1 1

Biological Activity

5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis routes, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H8BrN3OC_7H_8BrN_3O and a molecular weight of approximately 230.06 g/mol. The compound features a pyrimidine ring substituted with a bromine atom and an oxetane group, which may influence its interaction with biological targets.

Property Value
Molecular FormulaC₇H₈BrN₃O
Molecular Weight230.06 g/mol
StructureContains a pyrimidine ring and oxetane moiety

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For example, derivatives containing pyrimidine rings have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 7.17 μM to 2.93 μM against MCF-7 cells .

Anti-inflammatory Effects

Pyrimidine derivatives are also recognized for their anti-inflammatory properties. Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. For instance, certain derivatives exhibited IC50 values as low as 0.04 μmol for COX-2 inhibition, comparable to standard anti-inflammatory drugs like celecoxib .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific proteins involved in disease pathways, potentially modulating key signaling cascades relevant to tumor growth and inflammation . Further studies are required to elucidate these interactions fully.

Case Studies

  • Antitumor Efficacy : A study evaluating the antitumor activity of various pyrimidine derivatives found that specific compounds showed over 40% growth inhibition in NCI-USA anticancer assays. These findings suggest that the structural features of this compound could confer similar or enhanced antitumor properties compared to its analogs .
  • Inhibition of VEGFR : Another study highlighted that certain derivatives not only inhibited cancer cell proliferation but also effectively blocked vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor angiogenesis . This dual action enhances their therapeutic potential.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, requiring careful optimization of reaction conditions to achieve high yields and purity. Common synthetic routes include:

  • Formation of the Oxetane Ring : Utilizing specific reagents to facilitate the cyclization process.
  • Bromination of the Pyrimidine Ring : Employing brominating agents under controlled conditions to introduce the bromine substituent.

Q & A

How can the molecular structure of 5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine be confirmed using crystallographic methods?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Use SHELXL for refinement to analyze bond lengths, angles, and torsional parameters. For example, oxetane ring geometry (C–O–C angles ~90°) and pyrimidine planarity should align with analogous structures like oxetan-3-yl derivatives . If twinning or low-resolution data complicates refinement, employ SHELXE for phase extension or ORTEP-3 for graphical validation of thermal ellipsoids .

What spectroscopic techniques are optimal for characterizing this compound in solution?

Basic Research Question
Combine 1H^1 \text{H}/13C^{13}\text{C} NMR with 2D experiments (HSQC, HMBC) to resolve overlapping signals. For bromine’s isotopic splitting in mass spectrometry (MS), use high-resolution ESI-MS to confirm the molecular ion ([M+H]+^+). Compare NMR chemical shifts with related compounds, such as 5-bromo-N-methylpyrazin-2-amine (δ\delta ~8.2 ppm for pyrimidine protons) . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical to rule out byproducts .

How can synthetic routes to this compound be optimized for higher yields?

Advanced Research Question
Evaluate nucleophilic aromatic substitution (SNAr) between oxetan-3-amine and 5-bromo-2-chloropyrimidine. Optimize solvent polarity (e.g., DMF vs. THF) and base (K2_2CO3_3 vs. Et3_3N) to enhance reactivity. For example, DMF at 80°C with K2_2CO3_3 may improve amine coupling efficiency. Monitor reaction progress via TLC and isolate intermediates (e.g., Boc-protected oxetane derivatives) to minimize side reactions .

What strategies resolve contradictions between spectral data and computational models?

Advanced Research Question
If DFT-calculated 1H^1\text{H} NMR shifts deviate from experimental data (>0.5 ppm), consider dynamic effects (e.g., tautomerization) or solvent interactions. Cross-validate using NOESY to detect spatial proximities inconsistent with static models. For crystallographic disagreements (e.g., bond length outliers), re-examine data collection parameters (e.g., temperature, radiation damage) and refine using SHELXL’s TWIN/BASF commands .

How can the reactivity of the oxetane ring in this compound be leveraged for further derivatization?

Advanced Research Question
The oxetane’s strain (~26 kcal/mol) enables ring-opening reactions. Test acid-catalyzed nucleophilic additions (e.g., thiols or amines) at the oxetane oxygen. For regioselective functionalization, employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the bromopyrimidine moiety first, then modify the oxetane. Monitor stability under reaction conditions via in situ IR to avoid undesired decomposition .

What safety protocols are critical when handling brominated pyrimidines like this compound?

Basic Research Question
Use PPE (nitrile gloves, goggles) to prevent skin/eye contact. Work in a fume hood due to potential respiratory hazards. For spills, neutralize with sodium thiosulfate to reduce bromine toxicity. Store under inert atmosphere (N2_2) at –20°C to prevent degradation. Reference safety data for analogous bromopyridines (e.g., 5-bromo-2-fluoropyridine) for emergency response guidelines .

How can computational tools predict the biological activity of this compound?

Advanced Research Question
Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the pyrimidine core as a hinge-binding motif. Calculate ADMET properties (SwissADME) to assess bioavailability. Compare with structurally similar inhibitors, such as SBI-0206965, which shares a pyrimidine-oxygen linker . Validate predictions via in vitro assays (e.g., enzyme inhibition IC50_{50}).

What analytical methods detect trace impurities in synthesized batches?

Basic Research Question
Use LC-MS (ESI+) with a polar embedded column (e.g., HILIC) to separate polar byproducts. Quantify residual solvents (DMF, THF) via GC-MS headspace analysis. For halogenated impurities (e.g., di-brominated adducts), employ 1H^1\text{H}-19F^{19}\text{F} HOESY if fluorinated analogs are present .

How does steric hindrance from the oxetane group influence reaction pathways?

Advanced Research Question
The oxetane’s 3D structure may block nucleophilic attack at adjacent positions. Compare reaction rates with non-oxetane analogs (e.g., N-methylpyrimidines) using kinetic studies (UV-Vis monitoring). For steric clashes in catalysis, employ bulky ligands (e.g., XPhos) to direct coupling reactions selectively .

What strategies validate the compound’s stability under physiological conditions?

Advanced Research Question
Simulate gastric fluid (pH 2) and plasma (pH 7.4) at 37°C for 24 hours. Analyze degradation via UPLC-PDA and identify products using HRMS. Compare with oxetane-containing drugs (e.g., Taxol derivatives) to benchmark hydrolytic stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine
Reactant of Route 2
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5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.